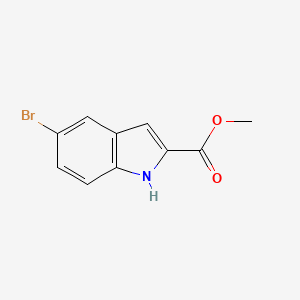

methyl 5-bromo-1H-indole-2-carboxylate

Vue d'ensemble

Description

Methyl 5-bromo-1H-indole-2-carboxylate is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are prevalent in many natural products and pharmaceuticals due to their diverse biological activities. This compound, specifically, is characterized by a bromine atom at the 5-position and a carboxylate ester group at the 2-position of the indole ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-bromo-1H-indole-2-carboxylate typically involves the bromination of an indole precursor followed by esterification. One common method includes the reaction of 5-bromoindole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized for large-scale operations.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 5-bromo-1H-indole-2-carboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The indole ring can be oxidized or reduced, leading to different derivatives with altered biological activities.

Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or primary amines in the presence of a palladium catalyst.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

Substitution: Formation of 5-substituted indole derivatives.

Oxidation: Formation of indole-2,3-diones.

Reduction: Formation of indoline derivatives.

Hydrolysis: Formation of 5-bromoindole-2-carboxylic acid.

Applications De Recherche Scientifique

Methyl 5-bromo-1H-indole-2-carboxylate is a versatile compound with a wide range of applications in scientific research, particularly in synthetic chemistry, drug development, biological research, material science, and the design of fluorescent probes .

Applications

Synthetic Chemistry this compound serves as a key intermediate in the synthesis of various indole derivatives . Indole derivatives are important in the development of pharmaceuticals and agrochemicals . The Fischer indole synthesis, a widely used method for preparing indole derivatives, can be used to synthesize this compound .

Drug Development Due to its unique structure, this compound is explored as a lead compound in creating new therapeutic agents, especially in oncology and neurology .

- HIV-1 Integrase Inhibitors: Indole-2-carboxylic acid derivatives, including this compound, have been identified as novel HIV-1 integrase strand transfer inhibitors . These compounds inhibit the strand transfer of HIV-1 integrase, with the indole core and C2 carboxyl group chelating the two Mg2+ ions within the active site of integrase . Structural optimizations have led to the development of derivatives with markedly increased integrase inhibitory effects .

- VEGFR-2 Tyrosine Kinase Inhibitors: Hydrazone derivatives of 5-bromoindole-2-carboxylic acid have been synthesized and studied as potential inhibitors of VEGFR-2 tyrosine kinase (TK) .

Biological Research The compound is used in studies to investigate the mechanisms of action of indole-based compounds, contributing to a better understanding of their biological activities .

Material Science this compound can be incorporated into polymer matrices to enhance material properties, making it useful in developing advanced materials for electronics and coatings .

Fluorescent Probes Researchers utilize this compound in the design of fluorescent probes for biological imaging, providing insights into cellular processes and disease mechanisms .

Case Study: Synthesis of Methyl-5-bromo-indole-2-carboxylate

Methyl-5-bromo-indole-2-carboxylate can be synthesized using the Fischer indole synthesis .

- React methylpyruvate-4-bromo-phenylhydrazone (0.0075 mol, 2 g) with polyphosphoric acid (10 g) and stir to ensure proper mixing .

- Heat the reaction mass slowly to 328–338 K and maintain the temperature for 4 hours. Monitor the reaction's progress using TLC (thin-layer chromatography) .

- Add water (100 ml) to the cooled solution to break up any lumps until a slurry forms. Filter the solid that separates and wash it with water .

- Charcoalize the dried crude product in ethyl acetate, filter over hyflo, and cool slowly to room temperature. Keep the solution under stirring overnight .

- Obtain methyl-5-bromo-indole-2-carboxylate as light-brown crystals through crystallization from ethyl acetate, with a yield of 70% .

- Recrystallize from an acetone-toluene mixture (7:3) to obtain crystals suitable for X-ray diffraction . The melting point is approximately 483 K .

Mécanisme D'action

The mechanism of action of methyl 5-bromo-1H-indole-2-carboxylate involves its interaction with various molecular targets. The bromine atom and ester group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes or receptors. The indole ring can also undergo π-π stacking interactions with aromatic amino acids in proteins, modulating their activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl 6-bromo-1H-indole-2-carboxylate

- Ethyl 5-bromo-1H-indole-2-carboxylate

- 5-Bromoindole-2-carboxylic acid

Uniqueness

Methyl 5-bromo-1H-indole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 5-position and the ester group at the 2-position allows for targeted modifications and functionalization, making it a valuable intermediate in synthetic chemistry and drug development.

Activité Biologique

Methyl 5-bromo-1H-indole-2-carboxylate (MBI2C) is an indole derivative that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a bromine atom at the 5-position and a carboxylate ester group at the 2-position of the indole ring. This unique structure enhances its reactivity and potential biological activity compared to other indole derivatives. The compound's molecular formula is C₁₀H₈BrNO₂, and it is characterized by its planar indole structure, which facilitates interactions with various biological targets.

The biological activity of MBI2C can be attributed to several mechanisms:

- Hydrogen Bonding : The bromine atom and ester group can participate in hydrogen bonding, influencing binding affinity to enzymes or receptors.

- Hydrophobic Interactions : These interactions enhance the compound's stability and efficacy in biological systems.

- π-π Stacking : The indole ring can engage in π-π stacking interactions with aromatic amino acids in proteins, modulating their activity.

Antimicrobial Activity

Research indicates that MBI2C exhibits significant antimicrobial properties. It has been evaluated against various pathogenic bacteria, showing promising results. For instance, derivatives of 5-bromoindole compounds have demonstrated high antibacterial activity against Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae, with minimum inhibitory concentrations (MICs) ranging from 0.35 to 1.25 µg/mL .

Anticancer Activity

MBI2C has been studied for its anticancer potential, particularly against breast cancer cells. In vitro studies have shown that MBI2C can inhibit cell proliferation and induce apoptosis in cancer cell lines. For example, a study reported that MBI2C-treated MCF-7 cells exhibited significant changes in cell viability and morphology, indicating its potential as an anticancer agent .

Case Studies

- Antibacterial Efficacy : A study synthesized ten 5-bromoindole-2-carboxamides and evaluated their antibacterial activity against various strains. Compounds derived from MBI2C showed superior efficacy compared to standard antibiotics, indicating its potential as a lead compound for developing new antibacterial agents .

- Anticancer Mechanisms : In another study focusing on breast cancer cells, MBI2C was found to significantly lower lactate dehydrogenase (LDH) levels in treated cells compared to controls, suggesting effective inhibition of cell growth through apoptotic pathways .

Comparative Analysis with Similar Compounds

| Compound Name | Key Differences |

|---|---|

| Methyl 5-bromo-4-methyl-1H-indole-2-carboxylate | Contains an additional methyl group at the 4-position. |

| Methyl 4-methyl-1H-indole-2-carboxylate | Lacks the bromine atom at the 5-position. |

| Methyl 5-chloro-4-methyl-1H-indole-2-carboxylate | Has a chlorine atom instead of bromine at the 5-position. |

The unique combination of substituents in MBI2C enhances its reactivity and biological activity compared to these similar compounds.

Propriétés

IUPAC Name |

methyl 5-bromo-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-14-10(13)9-5-6-4-7(11)2-3-8(6)12-9/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNHVXZDHGTWAQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(N1)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50358760 | |

| Record name | methyl 5-bromo-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210345-56-5 | |

| Record name | methyl 5-bromo-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.